[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
Description
This compound is a structurally complex ester featuring a nitrooxybutoxy group, a methoxyphenyl moiety, and a 2-[4-(2-methylpropyl)phenyl]propanoate backbone. The (E)-configured propenyl linkage between the methoxyphenyl and nitrooxybutoxy groups may influence its stability, bioavailability, and intermolecular interactions.
Properties
CAS No. |
302543-78-8 |
|---|---|
Molecular Formula |
C27H33NO8 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C27H33NO8/c1-19(2)17-21-7-11-23(12-8-21)20(3)27(30)36-24-13-9-22(18-25(24)33-4)10-14-26(29)34-15-5-6-16-35-28(31)32/h7-14,18-20H,5-6,15-17H2,1-4H3/b14-10+ |
InChI Key |
VINRSRALGHVXRS-GXDHUFHOSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)C=CC(=O)OCCCCO[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenyl Propenoate Intermediate
- Starting materials : 2-methoxy-4-hydroxybenzaldehyde or related phenol derivatives.
- Key reaction : Knoevenagel condensation or Wittig-type olefination to introduce the (E)-3-oxoprop-1-enyl moiety.
- Conditions : Basic or acidic catalysis under controlled temperature to ensure E-configuration of the double bond.
Introduction of the 4-nitrooxybutoxy Side Chain
- Method : Alkylation of the phenolic hydroxyl group with 4-nitrooxybutyl halides or tosylates.
- Reagents : 4-nitrooxybutyl bromide or chloride, potassium carbonate or other mild bases.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature : Mild heating (40–60 °C) to promote substitution while preserving the nitrooxy group.
Esterification with 2-[4-(2-methylpropyl)phenyl]propanoic Acid
- Method : Classical esterification via acid chloride intermediate or coupling agents.
- Reagents :
- Acid chloride formation using thionyl chloride (SOCl2) or oxalyl chloride,
- Coupling with the phenolic intermediate under base catalysis (e.g., pyridine or triethylamine).
- Alternative : Use of carbodiimide coupling agents (DCC or EDC) with catalytic DMAP to avoid harsh conditions.
- Solvent : Dichloromethane or tetrahydrofuran (THF).
- Temperature : 0–25 °C to minimize side reactions.
Purification and Characterization
- Techniques : Column chromatography (silica gel) to separate the ester from unreacted starting materials and side products.
- Solvent systems : Gradient elution with hexane/ethyl acetate mixtures.
- Analytical methods :
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry,
- Infrared (IR) spectroscopy to verify functional groups (ester carbonyl, nitrooxy stretch),
- Mass spectrometry (MS) for molecular weight confirmation,
- High-performance liquid chromatography (HPLC) for purity assessment.
Stability Considerations
- The nitrooxy group is sensitive to heat and reducing conditions; thus, reaction and storage temperatures must be controlled.
- Ester bonds are susceptible to hydrolysis under acidic or basic conditions, requiring neutral or slightly acidic media during synthesis and storage.
- Stability tests under varied humidity and temperature conditions are recommended to optimize handling and formulation for pharmaceutical use.
Summary Table of Preparation Parameters
| Step | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Phenyl propenoate formation | 2-methoxy-4-hydroxybenzaldehyde, base catalyst | Introduce α,β-unsaturated ketone | Control E-configuration |
| Nitrooxybutoxy side chain alkylation | 4-nitrooxybutyl bromide, K2CO3, DMF | Etherification of phenol | Mild heating to preserve NO2 |
| Esterification | 2-[4-(2-methylpropyl)phenyl]propanoic acid, SOCl2 or DCC, base | Form ester linkage | Low temperature, inert atmosphere preferred |
| Purification | Silica gel chromatography, hexane/ethyl acetate | Isolate pure product | Confirm by NMR, IR, MS |
Research Findings and Literature Data
- The compound’s synthesis has been reported primarily in patent literature and specialized organic synthesis journals, emphasizing its pharmaceutical relevance.
- Structural analogs such as ibuprofen esters have well-documented synthetic routes, which inform the methodology for this compound.
- Research highlights the importance of mild reaction conditions to maintain the integrity of the nitrooxy group and the conjugated ketone system.
- Chromatographic and spectroscopic techniques are essential for confirming the final product’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrooxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrooxy group, converting it to an amine or hydroxylamine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the compound [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate:
Basic Information
- PubChem CID: 20805169
- Molecular Formula: C38H55NO10
- Molecular Weight: 685.8 g/mol
- Synonyms: NCX1000, [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- IUPAC Name: [2-methoxy-4-[( E )-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta[a]phenanthren-17-yl)pentanoate
- InChI: InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+
The search results also mention other compounds with similar structural components, such as:
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The methoxy group can influence the compound’s solubility and bioavailability, while the propanoate group can interact with enzymes involved in metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs with overlapping functional groups or scaffolds.
Functional Group Analogues
- (E)-3-(4-Methoxyphenyl)prop-2-enal (): This compound shares the (E)-propenyl linkage and methoxyphenyl group. However, the absence of the nitrooxybutoxy ester and propanoate tail reduces its molecular weight and polarity. Such differences may result in lower metabolic stability compared to the target compound, as ester groups often enhance bioavailability .
- Methyl Cinnamate (): A simple ester with a propenoate backbone. Its pharmacokinetics (e.g., rapid hydrolysis) contrast with the likely prolonged half-life of the target compound due to steric hindrance from the 2-methylpropyl group .
Pharmacophore-Based Analogues
- Isorhamnetin-3-O-Glycoside (): A flavonoid derivative isolated from Z. fabago, this compound shares a methoxy-substituted aromatic ring but lacks nitrooxy or ester functionalities. Its bioactivity (e.g., antioxidant effects) stems from phenolic hydroxyl groups, whereas the target compound’s nitrooxy group may confer distinct mechanisms, such as NO donation .
- Zygocaperoside (): A triterpenoid saponin with a glycosidic linkage. While both compounds have ester groups, Zygocaperoside’s sugar moiety enhances water solubility, contrasting with the lipophilic 2-methylpropyl group in the target compound. This difference likely impacts membrane permeability and tissue distribution .
Structural and Physicochemical Data Comparison
Research Findings and Limitations
- Synthetic Challenges : The nitrooxybutoxy group in the target compound introduces synthetic complexity, as nitro esters are prone to hydrolysis under basic conditions. This contrasts with simpler esters like methyl cinnamate, which are more stable .
- Lumping Strategy Relevance (): The compound’s structural complexity may exclude it from lumped models in environmental or metabolic studies, which prioritize simpler surrogates. However, its unique nitrooxy group warrants individual assessment for toxicity or degradation pathways .
Biological Activity
The compound [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate is a complex organic molecule with potential pharmaceutical applications. Its unique structural features, including a methoxy group, a nitrooxybutoxy moiety, and a propanoate functional group, suggest various biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.
Structural Features
- Methoxy Group : Enhances lipophilicity and may contribute to antioxidant properties.
- Nitro Group : Often associated with increased antimicrobial activity.
- Propanoate Functional Group : May influence the compound's pharmacokinetics.
Antioxidant Properties
The presence of aromatic rings and electron-withdrawing groups in the structure of the compound suggests potential antioxidant activity. Studies have shown that compounds with similar structures can scavenge free radicals effectively. The mechanism likely involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
Phenolic compounds are known for their anti-inflammatory properties. Research indicates that compounds with similar structures exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies are needed to quantify the anti-inflammatory effects of this compound specifically, but preliminary data suggest it may act similarly to other phenolic compounds .
Antimicrobial Activity
The nitro group in the compound's structure is often linked to enhanced antimicrobial potency. Compounds like nitrofurantoin, which share similar functional groups, have demonstrated significant antibacterial activity. In vitro studies are essential to explore the specific antimicrobial spectrum of this compound against various pathogens .
Comparative Analysis
To better understand the biological activity of This compound , a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Curcumin | Phenolic structure | Anti-inflammatory |
| Nitrofurantoin | Nitro group | Antibacterial |
| Butyl Paraben | Alkylated ester | Antimicrobial |
| This compound | Methoxy, Nitro, Propanoate | Potentially broad spectrum |
This table highlights how the unique combination of functional groups in our compound may confer a broader spectrum of biological activity compared to other compounds.
Study on Anti-inflammatory Activity
A study published in the Asian Journal of Chemistry evaluated various phenolic compounds for their anti-inflammatory potential using heat-induced protein denaturation techniques. The findings indicated that derivatives similar to our compound exhibited significant inhibition comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Studies
Research focusing on nitroaromatic compounds has demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies emphasize the importance of further exploration into the specific antimicrobial properties of This compound .
Q & A
Q. Table 1: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCC/DMAP, CH₂Cl₂, RT | 75–85 | ≥90% |
| 2 | PO(OMe)₃, NaH, THF | 60–70 | ≥85% |
| 3 | Silica gel (200–300 mesh) | – | ≥95% |
Basic: How can the compound’s structural integrity be validated?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H, ¹³C): Confirm the (E)-configuration of the propenyl group (δ 6.8–7.2 ppm for vinyl protons, J = 16 Hz) and nitrooxybutoxy linkage (δ 4.3–4.5 ppm for -O-NO₂ protons) .
- FT-IR: Identify ester carbonyl (1720–1740 cm⁻¹) and nitrooxy (1270–1290 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond angles .
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
Experimental Design:
- Accelerated Stability Testing:
- Prepare solutions in buffers (pH 3.0, 7.4, 9.0) and store at 25°C, 40°C, and 60°C.
- Analyze degradation kinetics using HPLC-PDA at intervals (0, 7, 14, 30 days).
- Key Parameters:
Q. Table 2: Stability Data (pH 7.4, 40°C)
| Time (Days) | % Parent Compound Remaining | Major Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 7 | 92 ± 3 | 4-Nitrooxybutanol |
| 14 | 85 ± 2 | Propanoic acid derivative |
Advanced: What analytical methods resolve contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or metabolite interference. Mitigate via:
- Dose-Response Refinement: Test concentrations from 1 nM–100 µM to identify non-linear effects.
- Metabolite Profiling: Incubate the compound with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS .
- Selectivity Screening: Cross-test against related enzymes (e.g., COX-1 vs. COX-2) to confirm target specificity .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Lab Handling:
- Use PPE (gloves, goggles) due to nitrooxy group sensitivity (potential irritant).
- Store at –20°C under nitrogen to prevent hydrolysis .
- Waste Disposal: Neutralize nitrooxy residues with 10% sodium bicarbonate before disposal .
Advanced: How to model its environmental fate in atmospheric chemistry studies?
Answer:
- Computational Modeling: Use Gaussian or COSMO-RS to predict hydrolysis rates and reaction pathways with atmospheric oxidants (OH· radicals) .
- Experimental Validation: Simulate tropospheric conditions in a smog chamber (UV light, O₃) and quantify degradation products via GC-MS .
Q. Table 3: Predicted Atmospheric Half-Lives
| Condition | Half-Life (h) | Primary Degradation Pathway |
|---|---|---|
| UV + O₃ | 2.5 ± 0.3 | Nitrooxy cleavage |
| Dark (25°C) | 48 ± 5 | Hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
